Ethyl 2-bromotetradecanoate
Overview
Description
Synthesis Analysis
The synthesis of brominated ethyl esters can involve various methods, such as esterification, bromination, and reactions with organometallic compounds. For instance, ethyl 2-bromopropionate was synthesized through esterification using 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst . Similarly, ethyl 2-(bromomethyl)acrylate can be prepared by a Wittig-Horner reaction followed by bromination . These methods could potentially be adapted for the synthesis of ethyl 2-bromotetradecanoate.
Molecular Structure Analysis
The molecular structure of brominated ethyl esters can be characterized using techniques such as X-ray diffraction. For example, the crystal structure of ethylene di-11-bromoundecanoate was determined to be monoclinic with fully extended hydrocarbon chains in the crystalline state . This information suggests that ethyl 2-bromotetradecanoate may also exhibit an extended conformation in its crystalline form.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethyl esters include boiling points, solubility, and refractive indices. Ethyl 2-(bromomethyl)acrylate is described as a colorless liquid, insoluble in water but soluble in organic solvents like ether and acetone . These properties are important for handling and storage considerations, as well as for their use in further chemical reactions.
Scientific Research Applications
Chemistry Teaching and Learning
A study by Han Li-rong (2010) highlights the application of Ethyl 2-bromotetradecanoate in chemistry education. This chemical compound is used as a case study in teaching, encouraging students to explore, raise questions, and engage in group discussions, thereby enhancing their understanding of chemistry concepts (Han Li-rong, 2010).
Organic Synthesis
Research by Xue-Feng Zhu et al. (2003) demonstrates the use of similar compounds in organic synthesis, specifically in the synthesis of highly functionalized tetrahydropyridines. These compounds have potential applications in pharmaceuticals and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Radical Addition Reactions
H. Yorimitsu et al. (2001) explored the use of Ethyl 2-bromotetradecanoate in bromine atom-transfer radical addition reactions. This study focuses on the solvent effect on these reactions, providing insights into the chemical behavior of such compounds in different environments (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).
Catalysis and Coupling Reactions
Polymer Chemistry
N. K. Singha et al. (2005) studied the use of Ethyl 2-bromotetradecanoate in atom transfer radical polymerization, highlighting its role in the synthesis of polymers with specific properties. This research contributes to the field of polymer chemistry and material science (N. K. Singha, B. Ruiter, U. Schubert, 2005).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-bromotetradecanoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
ethyl 2-bromotetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19-4-2/h15H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZIRFEGUUJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884780 | |
Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromotetradecanoate | |
CAS RN |
14980-92-8 | |
Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14980-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014980928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromotetradecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromotetradecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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